Ethyl 4-(2,4,5-trimethylphenyl)-4-oxobutanoate
Overview
Description
Ethyl 4-(2,4,5-trimethylphenyl)-4-oxobutanoate, also known as ethyl 4-(2,4,5-trimethylphenyl)butane-2,3-dione, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.34 g/mol. This compound has various applications in biochemical and physiological research due to its unique properties.
Scientific Research Applications
General Clinical Toxicology of Oral Retinoids
A review of retinoids, including etretinate—an ethyl ester of a retinoic acid derivative—highlights their therapeutic uses and clinical toxic effects. The study suggests differential efficacy and toxicity spectra among retinoids, indicating the nuanced roles of similar organic compounds in medical applications (Windhorst & Nigra, 1982).
Antioxidant Activity Detection Methods
Research into antioxidants, including various organic compounds, explores critical tests used to determine antioxidant activity. This includes a discussion on detection mechanisms, applicability, and the pros and cons of different methods. The study underscores the significance of organic compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Microbial Degradation of Fuel Oxygenates
This review focuses on the biodegradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), highlighting the environmental fate of these substances. It emphasizes the need for understanding the degradation pathways of similar organic pollutants in aquatic and soil environments for environmental remediation efforts (Schmidt et al., 2004).
Ethylene Scavengers for Horticultural Produce
A study on potassium permanganate-based ethylene scavengers for fresh produce illustrates the application of chemical agents in extending the postharvest life of fruits and vegetables. This research highlights the potential of certain chemicals to influence agricultural and food storage practices (Álvarez-Hernández et al., 2019).
Chemical Recycling of Polyethylene Terephthalate
Research on the chemical recycling of poly(ethylene terephthalate) (PET) examines the conversion of this plastic back into its monomers or other valuable materials. This study demonstrates the broader applicability of organic chemistry in recycling and sustainability efforts (Karayannidis & Achilias, 2007).
properties
IUPAC Name |
ethyl 4-oxo-4-(2,4,5-trimethylphenyl)butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-5-18-15(17)7-6-14(16)13-9-11(3)10(2)8-12(13)4/h8-9H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEPKKAOZBTMCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C(=C1)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261009 | |
Record name | Ethyl 2,4,5-trimethyl-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951889-43-3 | |
Record name | Ethyl 2,4,5-trimethyl-γ-oxobenzenebutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,4,5-trimethyl-γ-oxobenzenebutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001261009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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